

# Spectroscopic and Structural Characterization of C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O

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## Compound of Interest

Compound Name: C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a representative isomer of the molecular formula **C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O**. The data presented herein is based on a plausible chemical structure, (E)-1-(6-bromobenzo[d]imidazol-2-yl)-3-(2-(dimethylamino)ethyl)urea, a compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry.[1] This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data and presents the information in a clear, tabular format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[2] For the target compound, **C<sub>12</sub>H<sub>16</sub>BrN<sub>5</sub>O**, both <sup>1</sup>H and <sup>13</sup>C NMR data are crucial for structural confirmation.

### 1.1. <sup>1</sup>H NMR Spectroscopic Data

<sup>1</sup>H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.15	s	1H	N-H (urea)
8.55	s	1H	N-H (urea)
7.60	d	1H	Ar-H
7.45	d	1H	Ar-H
7.20	dd	1H	Ar-H
3.50	t	2H	-CH <sub>2</sub> -N
2.80	t	2H	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
2.30	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>

## 1.2. <sup>13</sup>C NMR Spectroscopic Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
155.0	C=O (urea)
148.5	C (imidazole)
142.0	Ar-C
135.0	Ar-C
125.0	Ar-CH
118.0	Ar-CH
115.0	Ar-C-Br
112.0	Ar-CH
58.0	-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
45.0	-N(CH <sub>3</sub> ) <sub>2</sub>
40.0	-CH <sub>2</sub> -NH

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which helps in determining the elemental composition of a molecule.[4]

Ion	m/z (calculated)	m/z (observed)
[M+H] <sup>+</sup>	326.0615	326.0618
[M+Na] <sup>+</sup>	348.0434	348.0437

The observed isotopic pattern for bromine (approximately 1:1 ratio for <sup>79</sup>Br and <sup>81</sup>Br) would be a key characteristic in the mass spectrum of this compound.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Strong, Broad	N-H Stretching (urea and imidazole)
3050	Medium	Aromatic C-H Stretching
2950	Medium	Aliphatic C-H Stretching
1680	Strong	C=O Stretching (urea)
1610, 1450	Medium	C=C Stretching (aromatic)
1580	Strong	N-H Bending
1250	Medium	C-N Stretching
650	Medium	C-Br Stretching

## Experimental Protocols

Detailed methodologies are essential for the reproducibility of spectroscopic data.

### NMR Spectroscopy

- **Instrumentation:** A 500 MHz NMR spectrometer would be utilized for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- **Sample Preparation:** Approximately 5-10 mg of the compound would be dissolved in 0.5 mL of a deuterated solvent, such as DMSO-d<sub>6</sub>. Tetramethylsilane (TMS) would be used as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** The spectrum would be acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** The spectrum would be acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.

- **Data Processing:** The raw data (Free Induction Decay - FID) would be processed using appropriate software. Fourier transformation, phase correction, and baseline correction would be applied to obtain the final spectrum.

### Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be used.[4]
- **Sample Preparation:** The compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution would then be further diluted to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
- **Acquisition:** The sample would be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[6] The ESI source would be operated in positive ion mode. The instrument would be calibrated using a known reference standard to ensure mass accuracy.[7]
- **Data Analysis:** The acquired data would be analyzed to determine the accurate mass of the molecular ions ( $[M+H]^+$  and  $[M+Na]^+$ ) and to compare the observed isotopic distribution with the theoretical pattern for the proposed molecular formula.

### Infrared (IR) Spectroscopy

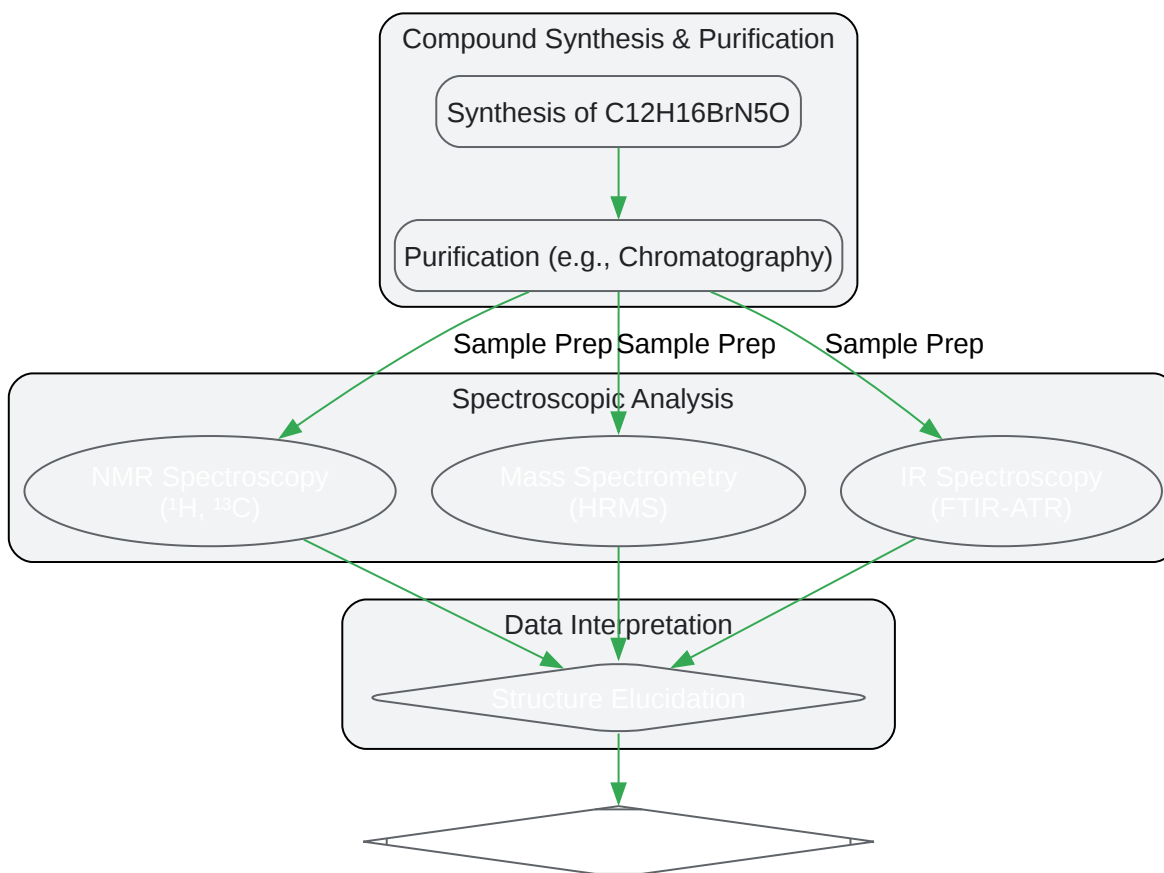
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory would be used.[5]
- **Sample Preparation:** A small amount of the solid sample would be placed directly onto the ATR crystal.
- **Acquisition:** The spectrum would be recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty ATR crystal would be collected and automatically subtracted from the sample spectrum.[8] Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Analysis: The resulting spectrum would be analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.[9]

## Visualizations

### Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.



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## Workflow for Spectroscopic Characterization

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